molecular formula C8H7BrCl2N2O B13586509 5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonylchloridehydrochloride

5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonylchloridehydrochloride

Cat. No.: B13586509
M. Wt: 297.96 g/mol
InChI Key: DJHFOVVREXBXIX-UHFFFAOYSA-N
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Description

5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonylchloridehydrochloride is a compound that belongs to the class of heterocyclic organic compounds. It is characterized by the presence of a bromine atom at the 5-position of the pyrrolo[2,3-b]pyridine ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonylchloridehydrochloride typically involves the bromination of 1H-pyrrolo[2,3-b]pyridine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonylchloridehydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce an oxide or hydroxylated product .

Scientific Research Applications

5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonylchloridehydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential lead compound in drug discovery for the treatment of various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonylchloridehydrochloride involves its interaction with specific molecular targets. The bromine atom and the pyrrolo[2,3-b]pyridine ring system can form hydrogen bonds and other interactions with target proteins or enzymes, leading to inhibition or modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonylchloridehydrochloride is unique due to the presence of the carbonylchloridehydrochloride group, which can impart distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications .

Properties

Molecular Formula

C8H7BrCl2N2O

Molecular Weight

297.96 g/mol

IUPAC Name

5-bromo-2,3-dihydropyrrolo[2,3-b]pyridine-1-carbonyl chloride;hydrochloride

InChI

InChI=1S/C8H6BrClN2O.ClH/c9-6-3-5-1-2-12(8(10)13)7(5)11-4-6;/h3-4H,1-2H2;1H

InChI Key

DJHFOVVREXBXIX-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=C1C=C(C=N2)Br)C(=O)Cl.Cl

Origin of Product

United States

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